Thexyltrichlorosilane

Description

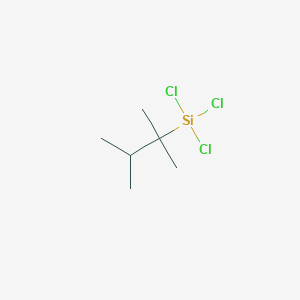

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trichloro(2,3-dimethylbutan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl3Si/c1-5(2)6(3,4)10(7,8)9/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLLOLAFIFULFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570094 | |

| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18151-53-6 | |

| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thexyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Mechanistic Investigations of Thexyltrichlorosilane

Established Synthetic Pathways for Thexyltrichlorosilane

The synthesis of this compound is primarily achieved through direct thexylation methods. These approaches involve the direct introduction of the thexyl group (1,1,2-trimethylpropyl) onto a silicon tetrachloride backbone. Two principal pathways have been established and are explored in detail below.

Direct thexylation is a strategic approach to forming the carbon-silicon bond in this compound. This can be accomplished through the reaction of either thexyl alcohol or a thexyl organometallic reagent with silicon tetrachloride.

(CH₃)₂CHC(CH₃)₂OH + SiCl₄ → (CH₃)₂CHC(CH₃)₂SiCl₃ + HCl

This process is sensitive to moisture, as silicon tetrachloride reacts vigorously with water, which can lead to the formation of silicon dioxide and hydrochloric acid gas. evonik.com

Direct Thexylation Approaches

Reaction of Thexyl Alcohol with Silicon Tetrachloride

Catalytic Activation (e.g., Anhydrous Aluminum Chloride, Activated Carbon)

To enhance the efficiency and rate of the reaction between thexyl alcohol and silicon tetrachloride, catalytic activation is often employed. Catalysts play a crucial role in facilitating the reaction, which might otherwise be slow or require more extreme conditions.

Anhydrous Aluminum Chloride (AlCl₃): Lewis acids like anhydrous aluminum chloride are effective catalysts in this synthesis. google.com The catalyst polarizes the Si-Cl bond, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the oxygen of thexyl alcohol. Industrial-scale production has utilized fixed-bed reactors packed with AlCl₃-supported catalysts, achieving significant conversion rates.

Activated Carbon: Carbon-based catalysts, particularly those with high surface area and defect sites, have been shown to be effective in related chlorosilane syntheses. researchgate.net While specific data on its use in the thexyl alcohol reaction is less documented, its role in promoting reactions involving silicon tetrachloride suggests potential applicability. The surface functional groups on activated carbon can play a key role in the reaction mechanism. researchgate.net

| Catalyst System | Reported Conversion Rate | Operating Temperature | Reference |

| AlCl₃-supported catalyst in fixed-bed reactor | 79–84% | 250–400°C |

Optimization of Reaction Parameters (Temperature, Solvent Systems)

The yield and selectivity of this compound synthesis are highly dependent on the careful optimization of reaction parameters. sioc-journal.cn

Temperature: The reaction temperature is a critical factor. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts and decomposition. For catalytic systems, an optimal temperature range exists to maximize conversion while minimizing undesirable side reactions. sioc-journal.cn For instance, in related direct synthesis processes, temperatures are carefully controlled to achieve high selectivity. mdpi.com

| Parameter | Influence on Synthesis | Considerations |

| Temperature | Affects reaction rate and selectivity. | Higher temperatures can lead to byproducts; optimal range is catalyst-dependent. sioc-journal.cn |

| Solvent | Influences solubility, reaction kinetics, and heat transfer. | Must be anhydrous and inert towards reactants. evonik.com |

An alternative and potent method for creating the C-Si bond is through the use of an organometallic reagent, specifically thexyllithium. This pathway involves the reaction of pre-formed thexyllithium with silicon tetrachloride.

(CH₃)₂CHC(CH₃)₂Li + SiCl₄ → (CH₃)₂CHC(CH₃)₂SiCl₃ + LiCl

This method offers a highly reactive nucleophile, often leading to a more rapid and complete reaction compared to the alcohol-based route.

Reaction of Thexyllithium with Silicon Tetrachloride

Anhydrous Solvent Control (e.g., Tetrahydrofuran (B95107), Hexane)

The success of the thexyllithium pathway is critically dependent on maintaining strictly anhydrous (water-free) conditions. Organolithium reagents are extremely reactive towards protic solvents, including any trace amounts of water.

Tetrahydrofuran (THF) and Hexane (B92381): Anhydrous aprotic solvents such as tetrahydrofuran (THF) and hexane are essential for this reaction. These solvents provide an inert medium in which the thexyllithium can be prepared and reacted with silicon tetrachloride without decomposition. Hexane is a common non-polar solvent for organolithium reactions, while THF, a polar aprotic solvent, can help to solvate the lithium cation and potentially increase the reactivity of the organometallic species. The choice of solvent can influence the aggregation state and reactivity of the thexyllithium reagent.

The rigorous exclusion of moisture is paramount, as any water present would rapidly quench the thexyllithium reagent, forming 2,3-dimethylbutane (B166060) and lithium hydroxide, thereby preventing the desired reaction with silicon tetrachloride.

Stoichiometric Considerations and Inert Atmosphere Techniques (e.g., Schlenk Line)

The synthesis of organometallic compounds like thexyl-derivatives of chlorosilanes often involves reagents that are sensitive to air and moisture. wikipedia.orgschlenklinesurvivalguide.com Consequently, the use of inert atmosphere techniques is imperative. The Schlenk line is a standard apparatus employed for such syntheses. It consists of a dual manifold system connected to a vacuum pump and a source of purified inert gas, such as argon or nitrogen. wikipedia.org This setup allows for the effective removal of atmospheric air and moisture from the reaction vessel through a series of vacuum and inert gas cycles. wikipedia.orgschlenklinesurvivalguide.com All glassware is typically dried in an oven prior to assembly, and reagents are transferred using syringes or cannula techniques to maintain the integrity of the inert atmosphere throughout the experiment. schlenklinesurvivalguide.comresearchgate.net

From a stoichiometric standpoint, the molar ratio of the reactants is a critical parameter. In Grignard-based syntheses, the amount of the Grignard reagent relative to the chlorosilane substrate influences the extent of substitution. For instance, in the coupling of a Grignard reagent with a chlorosilane, the ratio can be adjusted to favor either partial or full substitution of the chlorine atoms. gelest.com A typical procedure may involve using the Grignard reagent in a range of 50 to 150 mole percent based on the chlorosilane. google.com Careful control over stoichiometry is essential for maximizing the yield of the desired product, this compound, while minimizing the formation of byproducts.

Catalytic Hydrosilylation Routes

A significant route for the synthesis of this compound is the catalytic hydrosilylation of 2,3-dimethyl-2-butene (B165504) with trichlorosilane (B8805176) (HSiCl₃). This addition reaction across the double bond of the alkene is facilitated by a catalyst. A patented method highlights the use of azo compounds for this transformation, which represented a key development for the scalable production of the compound. Other catalysts have also been employed to enhance the kinetics of the reaction.

The reaction conditions are crucial for achieving optimal yields and minimizing side reactions. Anhydrous solvents such as toluene (B28343) or hexane are used to prevent the premature hydrolysis of the chlorosilane species. The temperature is also a key variable, with optimal yields often obtained in a range of 140–250°C.

Table 1: Catalysts and Conditions for Hydrosilylation Synthesis of this compound

| Parameter | Details | Source(s) |

|---|---|---|

| Reactants | Trichlorosilane, 2,3-dimethyl-2-butene | |

| Catalysts | Azo compounds, Anhydrous aluminum chloride (AlCl₃), Activated carbon | |

| Solvents | Anhydrous Toluene, Hexane |

| Temperature | 140–250°C | |

Grignard Reagent-Mediated Synthesis

An alternative and widely utilized method for forming the silicon-carbon bond in this compound is through a Grignard reaction. google.com This involves the coupling of a thexyl-based Grignard reagent, specifically thexylmagnesium chloride, with a suitable chlorosilane, such as silicon tetrachloride (SiCl₄). Thexylmagnesium chloride is prepared by the reaction between thexyl chloride and magnesium metal in an appropriate ether solvent. google.com The resulting organomagnesium compound then acts as a nucleophile, attacking the electrophilic silicon center of the chlorosilane to displace a chloride ion and form the desired thexylsilane. google.comwikipedia.org

The efficiency of the Grignard coupling reaction is significantly enhanced by the presence of a catalyst. Copper halides are particularly effective for this purpose. google.com The use of catalysts like cuprous iodide (CuI), cuprous chloride (CuCl), cuprous bromide (CuBr), and lithium tetrachlorocuprate (Li₂CuCl₃) has been shown to promote the reaction between the Grignard reagent and the chlorosilane. google.comnih.gov In the absence of such catalysts, the reaction may proceed poorly or not at all, leading to low yields and a lack of selectivity. google.comarxada.com The catalyst is typically used in small amounts, for example, from 0.1 to 10 mole percent based on the Grignard reagent. google.com The catalytic cycle is thought to involve the formation of a copper-ate complex which facilitates the transfer of the thexyl group from magnesium to silicon. rug.nl

Table 2: Copper Halide Catalysts in Grignard Synthesis

| Catalyst | Chemical Formula | Source(s) |

|---|---|---|

| Cuprous Iodide | CuI | google.comnih.gov |

| Cuprous Chloride | CuCl | google.comnih.gov |

| Cuprous Bromide | CuBr | google.comnih.gov |

| Lithium Tetrachlorocuprate | Li₂CuCl₃ | google.com |

The selectivity and yield of the Grignard synthesis of this compound are highly dependent on the reaction temperature and the solvent system used. google.com Ether-based solvents are commonly employed, with tetrahydrofuran (THF) and diethyl ether being typical choices. gelest.comgoogle.com THF is often preferred due to its higher boiling point, which allows for reactions to be conducted at more elevated temperatures if necessary, and its ability to better solvate the Grignard reagent. gelest.com However, the solubility of magnesium halide byproducts is higher in THF, which may necessitate additional steps for their removal. gelest.com

Temperature control is critical for optimizing the reaction. numberanalytics.com The coupling reaction is often conducted at reduced temperatures, for instance, between -20°C and 60°C. google.com Some studies suggest that keeping the reaction temperature low, even below -5°C, can lead to smoother reactions and higher yields, particularly when using copper catalysts. arxada.comgatech.edu Maintaining a controlled temperature helps to minimize side reactions and improve the selectivity towards the desired monosubstituted product, this compound.

Table 3: Influence of Temperature and Solvent on Grignard Synthesis

| Parameter | Effect on Reaction | Common Conditions | Source(s) |

|---|---|---|---|

| Solvent | Influences reagent stability, reactivity, and byproduct solubility. | Diethyl ether, Tetrahydrofuran (THF), Dibutyl ether. | gelest.comgoogle.com |

| Temperature | Affects reaction rate and product selectivity; lower temperatures often improve yield. | -20°C to 60°C; can be kept below -5°C for higher selectivity. | google.comarxada.comnumberanalytics.com |

Coupling of Thexylmagnesium Chloride with Chlorosilanes

Advanced and Emerging Synthetic Strategies for this compound and Its Derivatives

Catalytic redistribution, or disproportionation, reactions represent a significant pathway for the synthesis of various organosilanes, including thexyl-substituted silanes. These reactions involve the exchange of substituents on a silicon atom, typically catalyzed by various compounds to achieve a desired product distribution. For instance, the disproportionation of trichlorosilane can be influenced by catalysts such as organic macromolecular compounds combined with phosphonium (B103445) groups. googleapis.com The reaction conditions, including temperature and pressure, are crucial in directing the outcome of these redistribution reactions. Optimal temperatures can range from 0 to 300 °C, with pressures from normal atmospheric pressure up to 50 kg/cm ² gauge. googleapis.com

The steric bulk of the thexyl group (1,1,2-trimethylpropyl) plays a significant role in these reactions, often influencing the regioselectivity. Thexyl-substituted silanes can be prepared through the reaction of a Grignard reagent, such as thexylmagnesium halide, with chlorosilanes in the presence of a copper halide catalyst like CuI, CuBr, or CuCl. google.com The catalyst concentration and reaction temperature are critical parameters, with preferred conditions being 0.1 to 10 mol% of the catalyst based on the Grignard reagent and temperatures ranging from -20°C to 60°C. google.com

Recent research has also explored the use of iridium-based catalysts for silane (B1218182) redistribution reactions, highlighting the ongoing development in this field. core.ac.ukacs.org These advanced catalytic systems aim to provide more efficient and selective routes to valuable organosilane products.

Table 1: Parameters for Catalytic Redistribution Reactions

| Parameter | Condition | Source |

|---|---|---|

| Catalysts | Organic macromolecules with phosphonium groups, Copper halides (CuI, CuBr, CuCl), Iridium complexes | googleapis.comgoogle.comcore.ac.ukacs.org |

| Temperature | 0 to 300 °C (general), -20 to 60 °C (Grignard route) | googleapis.comgoogle.com |

| Pressure | Normal to 50 kg/cm² gauge | googleapis.com |

| Reactants | Trichlorosilane, Thexylmagnesium halide, Chlorosilanes | googleapis.comgoogle.com |

High-temperature chlorination offers a direct method for the synthesis of this compound from thexylsilane precursors. This gas-phase reaction involves the direct chlorination of a thexyl-substituted silane. However, this method is subject to thermodynamic limitations, as excessive temperatures (above 700°C) can lead to the degradation of the thexyl group, resulting in reduced product yields.

To enhance the efficiency of the chlorination process, catalytic promoters can be employed. For example, the use of barium-doped activated carbon has been shown to improve chlorination efficiency by 15–20%. The choice of chlorinating agent and reaction conditions are critical to maximizing the yield of the desired chlorinated thexylsilane while minimizing side reactions and decomposition. Research into the chlorination of other organosilanes, such as methylchlorosilanes, using metal chlorides like WCl₆ and MoCl₅, provides insights into the reaction mechanisms and optimal conditions that could be analogous to thexylsilane chlorination. semanticscholar.org These studies emphasize the importance of reaction temperature and time in achieving high conversion rates. semanticscholar.org

Furthermore, high-temperature chlorination techniques are also utilized for surface modification of materials like silica (B1680970), where silicon chloride groups are formed on the surface before subsequent reactions. nih.gov This highlights the broader applicability of high-temperature chlorination in silicon chemistry.

Table 2: Conditions for High-Temperature Chlorination

| Parameter | Condition | Impact | Source |

|---|---|---|---|

| Temperature | >700°C | Degradation of thexyl group, yield reduction | |

| Catalytic Promoter | Barium-doped activated carbon | Improves chlorination efficiency by 15–20% | |

| Reactant | Thexylsilane | Precursor for this compound |

The industrial-scale production of this compound necessitates careful process optimization to ensure economic viability and product consistency. A key patented method involves the hydrosilylation of 2,3-dimethyl-2-butene with trichlorosilane, often in the presence of an azo compound as a catalyst. This approach was a significant advancement, enabling scalable production with improved yields over previous methods.

Another industrially relevant synthesis route involves the use of Grignard reagents, specifically thexylmagnesium halide, reacting with chlorosilanes. google.com The optimization of this process focuses on the catalyst system, typically a copper halide, and the reaction conditions. The amount of catalyst is preferably between 0.1 and 10 mole percent relative to the Grignard reagent, and the reaction temperature is maintained between -20°C and 60°C to ensure efficient conversion. google.com The use of inexpensive Grignard reagents over more costly alternatives like t-butyl lithium is a critical factor for industrial-scale economics. google.com

Continuous-flow processes are also being explored for the production of organopolysiloxanes from organochlorosilanes, which could offer advantages in terms of reproducibility and efficiency over traditional batch processes for related compounds. google.com The development of robust and long-lasting catalysts is also a key area of research for improving the industrial feasibility of various silane production methods. googleapis.com

Reaction Mechanisms and Reactivity of this compound

The reactivity of this compound is largely defined by the hydrolysis of its Si-Cl bonds, followed by the condensation of the resulting silanol (B1196071) intermediates. This process is fundamental to the application of this compound in forming siloxane polymers and surface modifications.

The initial step in the reaction of this compound with water is the hydrolysis of the three chloro groups to form a thexylsilanetriol (ThexylSi(OH)₃) and hydrochloric acid. researchgate.netuni-wuppertal.de This hydrolysis step is typically rapid. uni-wuppertal.de The steric bulk of the thexyl group influences the rate of this hydrolysis.

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si). gelest.comic.ac.uk This condensation can occur between two silanol groups, releasing a molecule of water. gelest.com The reaction can proceed to form linear or cyclic oligomers and eventually a cross-linked polysiloxane network. uni-wuppertal.deinstras.com The rate and extent of condensation are influenced by factors such as pH, catalyst presence, and the concentration of the silanetriol. afinitica.comresearchgate.net For instance, condensation is catalyzed by both acids and bases. ic.ac.uk The steric hindrance provided by the bulky thexyl group can inhibit the condensation process, allowing for more controlled formation of siloxane structures compared to less hindered silanes. researchgate.net This controlled reactivity is a key feature of thexyl-substituted silanes.

Hydrolysis of the labile chloro groups. gelest.comgelest.com

Condensation of the resulting silanols to form oligomers. gelest.comgelest.com

Hydrogen bonding of the oligomers with hydroxyl groups on a substrate surface. gelest.comgelest.com

Covalent bond formation with the substrate during drying or curing, with the loss of water. gelest.comgelest.com

The formation of stable silanols and their subsequent controlled condensation are critical for applications such as creating hydrophobic surface coatings and as precursors for silsesquioxanes. umich.eduacs.org

Hydrolysis and Subsequent Condensation Pathways

Catalytic Role of Hydrochloric Acid in Condensation Reactions

The hydrolysis of this compound is an initial step that produces thexylsilanetriol and hydrochloric acid (HCl). This in-situ generated HCl plays a crucial catalytic role in the subsequent condensation reactions. The condensation process, which leads to the formation of siloxane bonds (Si-O-Si), is acid-catalyzed. nih.govunm.edu

The mechanism of this acid catalysis involves the protonation of a silanol (Si-OH) group by the hydrochloric acid. This protonation makes the silicon atom more electrophilic and the hydroxyl group a better leaving group (as water). A neighboring, unprotonated silanol group can then perform a nucleophilic attack on the protonated silicon center, leading to the elimination of a water molecule and the formation of a siloxane bridge. unm.edu This process can continue, building up polysiloxane networks. The concentration of the hydrochloric acid can influence the rate and structure of the final condensed products. nih.govmdpi.com

A general representation of the acid-catalyzed condensation is as follows:

Protonation: RSi(OH)₃ + H⁺ ⇌ RSi(OH)₂(OH₂⁺)

Nucleophilic Attack: RSi(OH)₃ + RSi(OH)₂(OH₂⁺) → (HO)₃SiR-O(H)-SiR(OH)₂ + H₂O

Deprotonation: (HO)₃SiR-O(H)-SiR(OH)₂ → (HO)₃SiR-O-SiR(OH)₂ + H⁺

Investigation of Steric Hindrance Effects of the Thexyl Group on Hydrolysis and Condensation Kinetics

A defining characteristic of this compound is the significant steric hindrance imparted by the bulky 1,1,2-trimethylpropyl (thexyl) group. This steric bulk has a profound effect on the kinetics of both hydrolysis and condensation reactions.

The large thexyl group physically obstructs the approach of water molecules to the silicon center, thereby slowing down the rate of hydrolysis compared to less hindered alkyltrichlorosilanes like methyltrichlorosilane (B1216827). This controlled hydrolysis is a synthetically advantageous feature.

Similarly, the steric crowding around the silicon atom also impedes the condensation of the resulting thexylsilanetriols. The bulky organic substituent hinders the close approach of two silanol molecules, which is necessary for the formation of a siloxane bond. This leads to significantly slower condensation kinetics. nih.gov The reduced reactivity allows for better control over the formation of siloxane networks and can enable the isolation of intermediate silanol species.

Table 1: Comparative Hydrolysis Rates of Alkyltrichlorosilanes

| Alkyltrichlorosilane | Relative Hydrolysis Rate | Steric Hindrance |

| Methyltrichlorosilane | Fast | Low |

| Ethyltrichlorosilane | Moderate | Moderate |

| This compound | Slow | High |

| tert-Butyltrichlorosilane | Very Slow | Very High |

This table provides a qualitative comparison based on established principles of steric effects in organosilane chemistry.

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in this compound is electrophilic and is susceptible to nucleophilic attack, leading to substitution of the chlorine atoms. wikipedia.org These reactions are fundamental to the synthetic utility of this compound. The general form of the reaction is:

Thex-SiCl₃ + 3 Nu⁻ → Thex-Si(Nu)₃ + 3 Cl⁻

Where "Nu" represents a nucleophile.

A primary example of this is the hydrolysis reaction, where water acts as the nucleophile. Similarly, alcohols can react with this compound to form thexyltrialkoxysilanes. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon center, with the concomitant elimination of hydrogen chloride.

The mechanism of nucleophilic substitution at silicon, often denoted as Sₙ2-Si, can differ from the classic Sₙ2 mechanism at carbon. It often proceeds through a pentacoordinate intermediate or transition state. nih.gov The significant steric bulk of the thexyl group influences the rate and feasibility of these substitution reactions, generally slowing them down compared to less hindered silanes.

Novel Ring and Cage Compound Formations

The unique reactivity of this compound has been exploited in the synthesis of novel inorganic ring and cage structures.

Research has demonstrated that this compound reacts with lithium chalcogenides (Li₂E, where E = S, Se) in tetrahydrofuran at room temperature. These reactions yield tricyclo[5.1.1.1³,⁵]tetrasilachalcogenanes, which possess a "double-decker" or Candiani-type structure. The general reaction is:

4 Thex-SiCl₃ + 6 Li₂E → (Thex₂Si₂E₂)E₂ + 12 LiCl

These cage compounds are of significant interest due to their unusual strained frameworks.

The synthesized tricyclo[5.1.1.1³,⁵]tetrasilathiane undergoes thermal isomerization at 190 °C to form a thermodynamically more stable adamantane-type system, specifically tricyclo[3.3.1.1³,⁷]tetrasilathiane. This rearrangement involves a significant structural transformation from the "double-decker" cage to the highly symmetric and stable adamantane-like core. The successful synthesis of such adamantane-type cages highlights the utility of this compound as a precursor for complex inorganic architectures. nih.govnih.govsemanticscholar.orgmdpi.com

Reductive Transformations

This compound can undergo reductive transformations where the silicon-chlorine bonds are replaced by silicon-hydrogen bonds or where the silicon center is involved in the reduction of other functional groups.

A notable example is the reduction of this compound with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield thexylsilane (Thex-SiH₃).

Thex-SiCl₃ + 3/4 LiAlH₄ → Thex-SiH₃ + 3/4 LiCl + 3/4 AlCl₃

Furthermore, while specific detailed studies on this compound are limited, other trichlorosilanes are known to be effective reducing agents for various organic functional groups, often in the presence of a catalyst or a Lewis base. organic-chemistry.orgmsu.edu For instance, trichlorosilane is used in the reduction of ketones, imines, and nitro groups. organic-chemistry.org By analogy, this compound could potentially participate in similar reductive processes, although its steric bulk would likely modulate its reactivity. Reductions using alkali metals, such as sodium, can lead to the formation of silicon-rich polymers.

Catalytic Reduction of Acid Chlorides and Imidoyl Chlorides utilizing this compound as a Silane Reducing Agent

This compound serves as a potent silane reducing agent in the catalytic reduction of acid chlorides and imidoyl chlorides. This reactivity is harnessed to produce aldehydes and imines, respectively, which are valuable intermediates in organic synthesis. The reduction process is typically facilitated by a catalyst and proceeds under mild conditions, offering a chemoselective route to the desired products.

The catalytic reduction of acid chlorides to aldehydes using hydrosilanes is a well-established transformation in organic chemistry. organic-chemistry.org While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the general mechanism involves the use of a catalyst, often a palladium complex, to facilitate the transfer of a hydride from the silane to the acid chloride. organic-chemistry.org A variety of acid chlorides, including aliphatic and aromatic derivatives, can be effectively reduced to their corresponding aldehydes in good to high yields. organic-chemistry.org The choice of catalyst and reaction conditions is crucial to suppress side reactions such as decarbonylation. organic-chemistry.org

A general method for the catalytic reduction of both acid chlorides and imidoyl chlorides involves reacting the substrate with a silane reducing agent in the presence of a ruthenium-based catalyst like [Cp(Pri3P)Ru(NCMe)2]+[PF6]−. google.com This process is tolerant of various functional groups and can be carried out in different solvents, with acetone (B3395972) being noted as optimal in certain cases. google.com The reaction with imidoyl chlorides selectively yields the corresponding imines, which can be subsequently hydrolyzed to aldehydes if desired. google.com

The following table summarizes representative examples of the catalytic reduction of acid and imidoyl chlorides using silane reducing agents, illustrating the scope of this methodology.

Table 1: Catalytic Reduction of Acid and Imidoyl Chlorides with Silane Reducing Agents

| Substrate | Silane Reducing Agent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Benzoyl chloride | HSiMe2Ph | [Cp(Pri3P)Ru(NCMe)2]+[PF6]− | Benzaldehyde | High |

| Aliphatic acid chlorides | HSiMe2Ph, HSiMePh2 | Pd(dba)2/Mes3P | Corresponding aldehydes | Good to High |

| α,β-Unsaturated acid chlorides | HSiMe2Ph, HSiMePh2 | Pd(dba)2/Mes3P | Corresponding aldehydes | Good to High |

| Aromatic imidoyl chlorides | Dimethylphenylsilane | [Cp(Pri3P)Ru(NCMe)2]+[PF6]− | Corresponding imines | Not specified |

Data is representative of the general reaction class. Specific yields for this compound may vary.

Comparative Reactivity Studies with Related Organochlorosilanes

The reactivity of this compound is significantly influenced by the steric bulk of the thexyl (1,1,2-trimethylpropyl) group. This structural feature distinguishes it from other organochlorosilanes and imparts unique characteristics, particularly in reactions involving nucleophilic attack at the silicon center.

Comparative studies with other organochlorosilanes, such as those with less sterically hindered alkyl groups, highlight the moderating effect of the thexyl group on reactivity. For instance, in hydrolysis reactions, the branched structure of this compound leads to slower kinetics compared to linear alkyltrichlorosilanes. This controlled hydrolysis is advantageous for the precise formation of siloxane networks.

The steric hindrance provided by the thexyl group also plays a crucial role in directing the regioselectivity of certain reactions. In contrast, less bulky organochlorosilanes may exhibit different or less selective reactivity patterns. The number of chlorine atoms also dictates the functionality of the silane, with trifunctional silanes like this compound being capable of forming cross-linked polymeric networks. utwente.nl

The following table provides a comparative overview of this compound and other related organochlorosilanes, emphasizing differences in their structure and reactivity.

Table 2: Comparative Reactivity of this compound and Related Organochlorosilanes

| Organochlorosilane | Chemical Formula | Key Structural Feature | General Reactivity Profile |

|---|---|---|---|

| This compound | C6H13Cl3Si | Bulky, branched alkyl group | Moderate reactivity due to steric hindrance, controlled hydrolysis. |

| Trichloromethylsilane | CH3Cl3Si | Small alkyl group | Higher reactivity, less sterically hindered. |

| Dimethyldichlorosilane | C2H6Cl2Si | Two methyl groups, difunctional | Forms linear or cyclic polymers. |

| Trimethylchlorosilane | C3H9ClSi | Three methyl groups, monofunctional | Used as a capping agent to terminate polymer chains. |

| Phenyltrichlorosilane | C6H5Cl3Si | Aromatic group | Reactivity influenced by the electronic effects of the phenyl group. |

Iii. Applications in Advanced Materials Science and Engineering

Surface Modification and Functionalization Technologies

Development of Silanol-Based Surfactants and Coating Agents

The hydrolysis of organochlorosilanes, such as thexyltrichlorosilane, is a foundational reaction for the development of silanol-based compounds. researchgate.net This reaction involves the substitution of chloro-groups with hydroxyl groups, yielding silanols. researchgate.net These silanols are highly reactive and can undergo condensation, a process catalyzed by the hydrochloric acid formed during hydrolysis, to create three-dimensional silica (B1680970) gel networks. researchgate.net The resulting silanol (B1196071) compounds exhibit amphiphilic properties, with a hydrophilic silanol head and a hydrophobic organic substituent, which allows them to function as surfactants. mdpi.com Research into silanols as environmentally friendly substitutes for phosphonates has shown they can significantly reduce the surface tension of aqueous solutions. mdpi.com The effectiveness of these surfactants is particularly notable in silanols that possess a high ratio of the organic moiety to the silanol group. mdpi.com

However, the structure of the organosilane plays a critical role in the subsequent condensation process. In the case of this compound, the significant steric hindrance caused by the bulky thexyl group (specifically, the dimethyl group adjacent to the silicon atom) can inhibit the condensation of silanols. researchgate.net This steric protection slows down the fixation process, which can lead to the formation of soft and unstable aggregates rather than a stable, cross-linked network. researchgate.net

Silanols derived from chlorosilanes are investigated as effective coating agents for hydrophilic oxide surfaces, such as glass. researchgate.netmdpi.com The general mechanism involves the reaction of the silane (B1218182) with hydroxyl groups present on the substrate's surface. d-nb.info This reaction forms strong siloxane bonds (Si-O-Substrate), creating a durable, hydrophobic layer covalently attached to the surface. d-nb.info This method of surface modification is widely used to alter the surface properties of materials, for instance, to reduce bacterial adhesion on biomaterials or to create patterned hydrophobic/hydrophilic surfaces for microfluidics. d-nb.infouu.nl

While other chlorosilanes like methyltrichlorosilane (B1216827) (MTCS) have been successfully used to render geopolymer and paper substrates hydrophobic, the specific structure of this compound presents challenges. uu.nlnih.gov The slow condensation kinetics due to steric hindrance from the thexyl group can affect the formation and stability of the coating on hydrophilic substrates. researchgate.net Despite this, the underlying principle of forming silanol intermediates that then bond to the surface remains a key strategy in surface modification. researchgate.net The potential of silanols to self-assemble into ordered structures, such as double layers in the solid-state, further underscores their utility in creating functional coatings. researchgate.netmdpi.com

Role in Chemical Vapor Deposition (CVD) Processes

Chemical Vapor Deposition (CVD) is a cornerstone technique for producing high-quality thin films for various applications, including semiconductors and corrosion-resistant coatings. libretexts.orgnih.gov The process involves the introduction of volatile precursor gases into a reaction chamber where they decompose and react on a heated substrate to form a solid film. nih.gov The choice of precursor is critical as it dictates the deposition chemistry, film composition, and ultimate material properties. libretexts.orgnih.gov

This compound has been identified as a precursor for the deposition of silicon carbide (SiC) films via CVD. d-nb.info SiC is a high-performance ceramic known for its exceptional hardness, high-temperature stability, and superior thermal and mechanical properties. libretexts.org In SiC CVD, precursors can be categorized as single-source (containing both silicon and carbon) or dual-source (requiring separate silicon and carbon precursors). libretexts.orgnih.gov Precursors like methyltrichlorosilane (MTS) are common single-source options. nih.gov this compound also falls into this category, providing both the necessary silicon and carbon atoms for SiC formation. d-nb.info

The general process for SiC deposition from a chlorosilane precursor involves high-temperature decomposition. d-nb.info For example, the pyrolytic decomposition of methyltrichlorosilane at temperatures between 600–1,200°C yields SiC. d-nb.info this compound is utilized in similar CVD processes to produce SiC films for applications that leverage its robust material properties. d-nb.info

The quality of SiC films, including their crystallinity, purity, and defect density, is heavily influenced by the CVD process parameters and the precursor used. nih.gov Research indicates that the use of this compound as a precursor can positively impact the quality of SiC films by helping to minimize defects during the deposition process. d-nb.info

The molecular structure of the precursor affects the surface reactions and growth mechanism of the film. For instance, in pulsed CVD using silicon tetrachloride and ethylene, the high chlorine surface coverage after the SiCl₄ pulse is believed to enable superconformal growth by inhibiting certain growth pathways. libretexts.org Similarly, the specific decomposition pathway of this compound can influence the nucleation and growth of SiC, leading to improved film quality. d-nb.info Achieving stoichiometric, defect-free films is a primary goal in SiC deposition, as structural defects can compromise the performance of electronic devices. The selection of a suitable single-source precursor like this compound is a key strategy in achieving this goal. d-nb.info

Catalytic Applications in Polymerization and Organic Transformations

Based on the provided search results, there is no specific information available regarding the use of this compound as an additive in olefin polymerization catalysis. While organosilane compounds, particularly alkoxysilanes, are known to be used as external electron donors in Ziegler-Natta catalysis to control polymer stereoregularity, a direct role for this compound in this context is not documented in the search findings.

Additive in Olefin Polymerization Catalysis

Influence on Polymer Stereoregularity and Melting Point in Ziegler-Natta Systems

In Ziegler-Natta catalysis, external donors, such as alkoxysilanes, are added to enhance the stereocontrol of the polymerization process. nih.gov The structure of the external donor significantly impacts the resulting polymer's microstructure, including its stereoregularity (tacticity) and, consequently, its physical properties like melting point. nih.govresearchgate.netmdpi.com

The stereospecificity of the catalyst system determines the arrangement of monomer units along the polymer chain, leading to different tacticities: isotactic, syndiotactic, and atactic. researchgate.netnumberanalytics.com Isotactic polymers, with all monomer units having the same stereochemistry, possess a more ordered structure, resulting in higher crystallinity and melting points. numberanalytics.com The size and type of alkyl groups in the alkoxysilane external donor can influence the catalyst's activity and the molecular weight characteristics of the final polymer product. nih.gov For instance, different silane external donors can lead to variations in the isotacticity of polypropylene, which in turn affects its stiffness and melting point. mdpi.com

Table 1: Influence of External Donors on Polypropylene Properties This is an interactive table. Click on the headers to sort the data.

| External Donor Type | Effect on Stereoregularity | Impact on Melting Point |

|---|---|---|

| Dialkyldialkoxysilanes | Enhances isotacticity | Increases melting point |

| Aminosilanes | Strong enhancement of isoselectivity | Leads to high-melting-point PP |

Chemoselective Reductions in Organic Synthesis

This compound and other hydrosilanes have emerged as valuable reagents for the chemoselective reduction of various functional groups in organic synthesis. These reactions often proceed under mild conditions and exhibit high selectivity, making them attractive alternatives to traditional metal hydride reagents. organic-chemistry.orgthemjalab.com

Conversion of Acid Chlorides to Aldehydes

The reduction of acid chlorides to aldehydes is a challenging transformation due to the high reactivity of the aldehyde product, which can be further reduced to an alcohol. themjalab.comlibretexts.org Hydrosilanes, in the presence of suitable catalysts, offer a method for this selective conversion. organic-chemistry.org For example, various aromatic and aliphatic acid chlorides can be selectively converted to their corresponding aldehydes using a silane reducing agent in the presence of a cationic ruthenium catalyst. google.com This method is noted for its tolerance of different functional groups and its ability to be performed under benchtop conditions. google.com Similarly, palladium-catalyzed reductions of acid chlorides with hydrosilanes have also been shown to be effective, suppressing common side reactions like decarbonylation. organic-chemistry.org

Transformation of Imidoyl Chlorides to Imines

Imidoyl chlorides, which are more reactive than imines due to the presence of a halogen on the carbon of the C=N double bond, can be selectively reduced to the corresponding imines. researchgate.net This transformation has been achieved using silane reducing agents in the presence of a cationic ruthenium catalyst. google.com The resulting imines are themselves important synthetic intermediates. mdpi.comnih.govresearchgate.net The reaction proceeds under mild conditions and is applicable to a variety of aromatic and alkyl imidoyl chlorides. google.com

Environmental Remediation Applications

Beyond its roles in materials science and organic synthesis, this compound and related organosilanes are being explored for their potential in environmental remediation, particularly for the removal of microplastics from water.

Agglomeration and Removal of Microplastics from Aquatic Media

A novel approach for removing microplastics from aquatic environments involves a physicochemical agglomeration-fixation process using organosilanes. researchgate.netmdpi.com This method utilizes the reaction of organosilanes in water to form larger, stable agglomerates that incorporate the microplastic particles, making them easier to separate from the water. mdpi.commdpi.com This process is based on a water-induced sol-gel reaction where the organosilanes hydrolyze to reactive silanols, which then condense to form a solid hybrid silica network that traps the microplastics. mdpi.commdpi.com This technique has shown high removal efficiencies in laboratory and pilot-scale studies. researchgate.net

Correlation between Microplastic Polarity, this compound Structure, and Removal Efficiency

The effectiveness of the microplastic removal process is significantly influenced by the chemical properties of both the microplastic and the organosilane. mdpi.comresearchgate.net A strong correlation has been observed between the polarity of the microplastics and the structure of the organosilane used for agglomeration. mdpi.comresearchgate.net The organic groups on the silane can be tailored to match the surface chemistry of different types of polymers, thereby enhancing the removal efficiency. mdpi.commdpi.com This adaptability allows for the targeted removal of various common microplastics, such as polyethylene (B3416737) and polypropylene, from water. mdpi.com

Table 2: Factors Influencing Microplastic Removal Efficiency This is an interactive table. Explore the data to see how different factors interact.

| Factor | Influence on Removal Efficiency | Reference |

|---|---|---|

| Microplastic Polarity | Strong effect on removal efficiency | mdpi.comresearchgate.net |

| Organosilane Structure | Can be adapted to different polymer types to improve efficiency | mdpi.commdpi.com |

| Water Composition | No significant negative effect observed with municipal wastewater or seawater | mdpi.com |

Iv. Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies

Chromatographic techniques are essential for separating thexyltrichlorosilane from impurities and monitoring the progress of reactions in which it is a reactant or product.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like chlorosilanes. researchgate.net It is well-suited for determining the purity of this compound and for tracking its consumption or formation during chemical processes. nih.gov

Due to the reactive nature of chlorosilanes, special considerations are necessary for GC analysis. The entire GC system, from the injector to the detector, must be inert and free of moisture to prevent the decomposition of the analyte and the formation of solid silicon oxides, which can damage the column and lead to inaccurate results. researchgate.netwasson-ece.com

For the separation of chlorosilanes, capillary columns with polysiloxane-based stationary phases are often employed. researchgate.net A common choice is a nonpolar phase, which separates compounds based on their boiling points. google.com For detection, a Thermal Conductivity Detector (TCD) is frequently used as it provides a universal response to chlorosilanes and is robust. Mass Spectrometry (MS) can also be coupled with GC (GC-MS) to provide definitive identification of this compound and any impurities based on their mass spectra. researchgate.net

Table 1: Typical GC Conditions for Chlorosilane Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Capillary, Polysiloxane-based (e.g., HP-5ms) | Separation of volatile silane (B1218182) compounds. researchgate.net |

| Injector Temperature | 110-150°C | Ensures rapid volatilization without thermal decomposition. nih.gov |

| Oven Temperature | Programmed (e.g., 60°C initial) | Allows for the separation of compounds with different boiling points. nih.gov |

| Carrier Gas | Inert Gas (Helium, Argon, or Hydrogen) | Transports the analyte through the column. nih.gov |

| Detector | Thermal Conductivity Detector (TCD) or Mass Spectrometer (MS) | Universal detection (TCD) or specific identification (MS). |

Derivatization is a chemical modification technique used to convert an analyte into a form that is more suitable for chromatographic analysis. sigmaaldrich.com This process can increase a compound's volatility and thermal stability, or improve its detectability. researchgate.netrestek.com

It is important to note that reactive organosilanes like this compound are themselves powerful silylating agents used for the derivatization of other compounds. gcms.cz They react with active hydrogen atoms in functional groups such as alcohols (-OH), carboxylic acids (-COOH), and amines (-NH2) to replace them with a silyl (B83357) group. sigmaaldrich.comgcms.cz This process, known as silylation, makes the target analytes more volatile and amenable to GC analysis. Therefore, discussions of derivatization in the context of this compound typically refer to its use as a reagent rather than a substance to be derivatized.

While this compound is a silylating agent, other reagents are more commonly used in analytical laboratories due to their ease of handling and specific reactivity profiles. These reagents are often used to derivatize a wide range of compounds, a process for which this compound could also be employed to create thexyl-containing derivatives. The reactivity of silylating agents can be enhanced by the addition of a catalyst, such as Trimethylchlorosilane (TMCS). sigmaaldrich.comgcms.cz

Table 2: Common Silylation Reagents and Catalysts

| Reagent/Catalyst | Abbreviation | Common Applications |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A versatile and powerful silylating agent for alcohols, phenols, carboxylic acids, and amines. sigmaaldrich.comthermofisher.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most volatile and powerful TMS reagents, suitable for a wide range of compounds. restek.comthescipub.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst (e.g., 1% in BSTFA or MSTFA) to increase the reactivity of the primary silylating agent. gcms.czcarlroth.com |

| Hexamethyldisilazane | HMDS | A reagent often used in combination with TMCS and a solvent like pyridine (B92270) for derivatizing polar compounds. thermofisher.comfishersci.com |

To ensure a complete and reproducible derivatization reaction, several parameters must be optimized. sigmaaldrich.com The efficiency of silylation depends significantly on the reaction conditions. researchgate.net

Temperature: Heating the reaction mixture often accelerates the derivatization process and increases the yield of the derivative. gcms.cz However, the temperature must be carefully controlled to avoid degradation of the analyte or the derivative. Typical temperatures range from room temperature to 70°C or higher for less reactive compounds. gcms.czresearchgate.net

Solvents: The choice of solvent can greatly influence the reaction rate and outcome. Polar aprotic solvents such as pyridine, dimethylformamide (DMF), and acetonitrile (B52724) are frequently used because they can facilitate the reaction. gcms.cz Pyridine is particularly effective as it can also act as a hydrogen chloride scavenger when using chlorosilane reagents. researchgate.netgcms.cz In some cases, the silylating reagent itself can serve as the solvent if used in sufficient excess. researchgate.net

Catalysts: For sterically hindered or less reactive functional groups, the addition of a catalyst is often necessary. sigmaaldrich.com Trimethylchlorosilane (TMCS) is a common catalyst that significantly increases the reactivity of other silylating reagents like BSTFA. gcms.cz The concentration of the catalyst may need to be optimized to achieve complete derivatization without causing unwanted side reactions.

Table 3: Parameters for Optimizing Silylation Reactions

| Parameter | Effect on Reaction | Considerations |

|---|---|---|

| Temperature | Higher temperatures generally increase reaction rate and yield. | Must be below the degradation point of reactants and products. researchgate.netgcms.cz |

| Solvent | Polar aprotic solvents (e.g., pyridine, DMF) can facilitate the reaction. gcms.cz | The solvent must be dry and inert towards the reagents. researchgate.net |

| Catalyst | Increases the reactivity of the silylating agent, enabling derivatization of hindered groups. sigmaaldrich.comgcms.cz | The type and concentration must be optimized for the specific analyte. |

| Reaction Time | Varies from minutes to hours depending on the analyte's reactivity. gcms.czresearchgate.net | Should be sufficient to drive the reaction to completion. |

Derivatization Strategies for Enhanced Chromatographic Analysis

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of a molecule in solution. For this compound, ¹H, ¹³C, and ²⁹Si NMR experiments provide a complete picture of its carbon-hydrogen framework and the local environment of the silicon atom. While direct experimental spectra for this compound are not widely published, its expected NMR parameters can be predicted based on its structure and data from analogous compounds such as methyltrichlorosilane (B1216827) and other alkyltrichlorosilanes. chemicalbook.comchemicalbook.comchemicalbook.comspectrabase.comspectrabase.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the unique protons in the thexyl (1,1,2-trimethylpropyl) group.

A singlet for the six protons of the two methyl groups attached to the quaternary carbon (C(CH₃)₂).

A septet for the single proton on the tertiary carbon (-CH-).

A doublet for the six protons of the two equivalent methyl groups attached to the tertiary carbon (-CH(CH₃)₂).

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the thexyl group. The chemical shifts will be influenced by the neighboring atoms, particularly the electron-withdrawing SiCl₃ group. Four distinct signals are expected for the four different types of carbon atoms in the thexyl group.

²⁹Si NMR: The silicon NMR spectrum provides direct information about the silicon atom's chemical environment. huji.ac.il For alkyltrichlorosilanes, the ²⁹Si chemical shift typically appears in a characteristic region. The spectrum for this compound is expected to consist of a single resonance. Due to the low natural abundance and sensitivity of the ²⁹Si nucleus, acquiring the spectrum may require longer experiment times. huji.ac.il

Table 4: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 1.0 - 1.2 | Doublet | -CH(CH₃ )₂ |

| ¹H | ~ 1.2 - 1.4 | Singlet | -C(CH₃ )₂-Si |

| ¹H | ~ 2.0 - 2.5 | Septet | -CH (CH₃)₂ |

| ¹³C | ~ 20 - 25 | - | -CH(C H₃)₂ |

| ¹³C | ~ 25 - 30 | - | -C (CH₃)₂-Si |

| ¹³C | ~ 35 - 40 | - | -C H(CH₃)₂ |

| ¹³C | ~ 40 - 45 | - | -C(C H₃)₂-Si |

| ²⁹Si | ~ 10 - 20 | Singlet | -Si Cl₃ |

Note: The predicted chemical shifts are estimates based on the analysis of similar organosilane structures and general NMR principles. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org This method involves diffracting X-rays from a single crystal of the compound. researchgate.net The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. Key structural parameters that could be determined include:

The Si-C and Si-Cl bond lengths.

The C-Si-Cl and Cl-Si-Cl bond angles.

The conformation of the bulky thexyl group.

The packing of the molecules in the crystal lattice.

This information is invaluable for understanding the steric and electronic properties of the molecule and for computational modeling studies. The primary challenge in the X-ray crystallographic analysis of this compound is obtaining a single crystal of suitable quality, as it is a liquid at room temperature and may be difficult to crystallize.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. molmall.net When a surface is modified with this compound, XPS can be used to confirm the presence of the silane layer and to investigate its chemical nature.

An XPS analysis of a this compound-modified surface would involve irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. The key elemental signals to monitor would be Si 2p, C 1s, O 1s, and Cl 2p.

The presence of a strong Si 2p signal, along with the C 1s signal from the thexyl group, would confirm the successful grafting of the silane onto the surface. The high-resolution Si 2p spectrum can provide information about the bonding environment of the silicon atoms. For example, the formation of Si-O-substrate bonds would result in a shift in the Si 2p binding energy compared to the Si-Cl bonds in the precursor molecule. The absence or significant reduction of the Cl 2p signal would indicate the successful hydrolysis of the chlorosilyl groups and the formation of a covalent bond with the surface.

Table 3: Expected Binding Energies in XPS Analysis of a this compound-Modified Surface

| Element (Orbital) | Expected Binding Energy (eV) | Information Provided |

| Si 2p | ~102-104 | Presence of silicon, formation of Si-O bonds |

| C 1s | ~285 | Presence of the thexyl group |

| O 1s | ~532-533 | Presence of Si-O-substrate and Si-O-Si bonds |

| Cl 2p | ~200 | Indication of unreacted or residual chlorosilyl groups |

Advanced Surface Characterization Techniques

Beyond elemental and structural analysis, a number of advanced techniques are employed to probe the morphological and physicochemical properties of surfaces modified with this compound.

Scanning Force Microscopy (SFM) for Surface Morphology and Chemical Mapping

Scanning Force Microscopy (SFM), also known as Atomic Force Microscopy (AFM), is a high-resolution imaging technique that can provide topographical information about a surface at the nanoscale. In the context of this compound-modified surfaces, SFM can be used to visualize the morphology of the deposited silane layer.

By scanning a sharp tip over the surface, a three-dimensional image can be generated, revealing features such as the uniformity of the coating, the presence of aggregates, and changes in surface roughness upon modification. This is particularly important for understanding how the bulky thexyl group influences the packing and organization of the silane molecules on the surface.

In addition to topography, advanced SFM modes can provide chemical information. For instance, chemical force microscopy, a variant of SFM, can be used to map the chemical functionality of the surface by measuring the adhesion forces between a chemically modified tip and the sample. This could be used to differentiate between regions of the surface that are successfully coated with the hydrophobic thexyl groups and any uncoated areas.

Water Contact Angle Measurements for Hydrophobicity Assessment of Modified Surfaces

Water contact angle measurements are a simple yet powerful tool for assessing the hydrophobicity of a surface. The contact angle is the angle at which a liquid-vapor interface meets a solid surface. A high water contact angle is indicative of a hydrophobic (water-repellent) surface, while a low contact angle suggests a hydrophilic (water-attracting) surface.

The deposition of a this compound layer onto a hydrophilic substrate, such as glass or silica (B1680970), is expected to significantly increase the water contact angle. The bulky, nonpolar thexyl groups create a low-energy surface that repels water. The magnitude of the increase in the water contact angle can be used as a measure of the effectiveness and completeness of the surface modification.

By measuring the water contact angle at multiple points across the surface, the uniformity of the this compound coating can be assessed. Dynamic contact angle measurements, which involve advancing and receding the contact line of the water droplet, can provide further insights into the chemical heterogeneity and roughness of the modified surface.

Table 4: Typical Water Contact Angles on Surfaces Before and After Silanization

| Surface | Treatment | Typical Water Contact Angle (°) |

| Glass/Silica | Unmodified (Cleaned) | < 20° |

| Glass/Silica | Modified with this compound | > 90° |

V. Theoretical and Computational Chemistry Approaches

Computational Studies on Steric and Electronic Effects

The unique reactivity of thexyltrichlorosilane is largely dictated by the interplay of steric and electronic effects originating from the thexyl group. Computational studies are instrumental in dissecting these contributions, providing a quantitative understanding of how this bulky substituent modulates the behavior of the silicon atom.

Molecular modeling techniques, ranging from molecular mechanics to quantum chemical methods, are employed to visualize and analyze the three-dimensional structure of this compound and its interactions with other molecules. The presence of the voluminous thexyl group creates significant steric hindrance around the silicon atom. This steric congestion directly impacts the accessibility of the silicon center to nucleophiles, thereby influencing reaction rates.

Computational models can quantify this steric shielding by calculating parameters such as cone angles and solvent-accessible surface areas. These calculations help in rationalizing the observed moderation of reaction kinetics compared to less sterically encumbered silanes. Furthermore, molecular modeling can simulate the conformational flexibility of the thexyl group and its preferred orientations, which can play a crucial role in directing the stereochemical outcome of reactions.

Table 1: Calculated Steric Parameters for Different Silyl (B83357) Groups (Note: This is a representative table to illustrate the type of data generated from molecular modeling. Actual values may vary based on the computational method used.)

| Silyl Group | Calculated Cone Angle (°) | Solvent Accessible Surface Area of Silicon (Ų) |

|---|---|---|

| -SiCl₃ | 109.5 | High |

| -Si(CH₃)Cl₂ | 115.2 | Moderate |

| -Si(Thexyl)Cl₂ | 135.8 | Low |

Computational chemistry allows for the prediction of reactivity and selectivity in reactions involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility and preferred pathways of various transformations can be determined. For instance, in nucleophilic substitution reactions, computational models can predict whether the reaction will proceed via an S(_N)2-type mechanism or a pathway involving a pentacoordinate silicon intermediate.

The electronic effect of the thexyl group, primarily its inductive effect, can also be quantified through computational methods. Analysis of the charge distribution and molecular orbitals can reveal how the thexyl group influences the electrophilicity of the silicon atom. This information is critical for predicting the selectivity of this compound in competitive reactions. For example, in reactions with multifunctional nucleophiles, these models can help predict which functional group will preferentially attack the silicon center. The selectivity in such reactions is influenced by a combination of reaction temperature, contact time, and the properties of the reactants. pyrometallurgy.co.za

Mechanistic Pathway Simulations

Simulating the entire course of a chemical reaction provides a detailed picture of the transformation, including the identification of transient intermediates and the energetic barriers that must be overcome. For this compound, such simulations are crucial for understanding the mechanisms of its fundamental reactions, such as hydrolysis and condensation.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the mechanisms of chemical reactions. DFT calculations can accurately determine the geometries and energies of reaction intermediates and transition states along a reaction coordinate. For the hydrolysis of this compound, DFT studies can elucidate the step-by-step process of chlorine atom replacement by hydroxyl groups. These studies can reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates. scispace.com

For example, a DFT study on the hydrolysis of a related compound, methyltrichlorosilane (B1216827), indicated a nucleophilic substitution-cooperative elimination reaction mechanism with a relatively low activation energy. scispace.com Similar studies on this compound would be expected to show a higher activation energy due to the increased steric bulk of the thexyl group. The transition state structures, characterized by one imaginary frequency, represent the energy maxima along the reaction pathway and are critical for understanding the kinetics of the reaction.

Table 2: Representative DFT Calculated Energies for the Hydrolysis of a Chlorosilane (Note: This is a representative table to illustrate the type of data generated from DFT studies.)

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|

| Reactants (R-SiCl₃ + H₂O) | 0.0 | 0 |

| Transition State 1 | +15.2 | 1 |

| Intermediate (R-SiCl₂(OH₂)⁺Cl⁻) | -5.8 | 0 |

| Transition State 2 | +8.5 | 1 |

| Products (R-SiCl₂OH + HCl) | -20.1 | 0 |

Beyond identifying the mechanistic pathway, computational chemistry can provide quantitative kinetic and thermodynamic data for the hydrolysis and subsequent condensation of this compound. By calculating the Gibbs free energy of activation ((\Delta G^\ddagger)) from the energy of the transition state, the rate constant of a reaction can be estimated using transition state theory. This allows for a direct comparison of the reactivity of this compound with other silanes under various conditions.

Vi. Future Directions and Research Perspectives

Exploration of Novel Thexyltrichlorosilane Derivatives and Their Unique Properties

A primary focus of future research is the synthesis of new molecules derived from this compound. The compound's high reactivity, stemming from its three chlorine atoms, makes it a versatile precursor for a wide array of organosilicon derivatives through substitution reactions. The bulky thexyl group provides substantial steric hindrance, which can be exploited to control reaction kinetics and stabilize unusual molecular architectures.

One notable area of exploration is the formation of novel inorganic ring and cage compounds. Research has shown that this compound reacts with lithium chalcogenides (Li₂E, where E = S, Se) to yield complex structures such as tricyclo[5.1.1.1³,⁵]tetrasilachalcogenanes. These "double-decker" structures are of fundamental interest for their unique bonding and electronic properties. Future work will likely expand this chemistry to other main group elements, potentially leading to new classes of inorganic clusters with applications in catalysis and electronic materials.

Further research is also directed at creating derivatives where the chlorine atoms are replaced by various organic or inorganic moieties. This allows for the fine-tuning of properties such as solubility, thermal stability, and chemical reactivity. The steric bulk of the thexyl group is instrumental in designing protecting groups with tailored stability for multi-step organic synthesis.

| Derivative Class | Potential Synthesis Route | Key Feature from Thexyl Group | Potential Application Area |

| Thexylsilanetriols | Controlled hydrolysis of this compound | Steric protection of silanol (B1196071) groups, preventing self-condensation | Precursors for silsesquioxanes, nanoparticle surface modification |

| Thexyl-substituted Polyhedral Oligomeric Silsesquioxanes (POSS) | Hydrolytic condensation of this compound | Enhanced solubility in organic solvents, controlled aggregation | Hybrid organic-inorganic nanocomposites, high-performance polymers |

| Thexyl(amino)silanes | Reaction with primary or secondary amines | Steric hindrance around the Si-N bond, modifying basicity and reactivity | Cross-linking agents, adhesion promoters, precursors for silicon nitride ceramics |

| Thexyl-functionalized Siloxanes | Co-hydrolysis with other chlorosilanes | Introduction of bulky, hydrophobic groups into the polymer backbone | High-stability fluids, elastomers, hydrophobic coatings |

Development of Sustainable and Environmentally Benign Synthetic Routes

While effective, traditional synthetic routes to organochlorosilanes often rely on processes that generate significant waste streams, such as corrosive byproducts. A key future direction is the development of greener and more sustainable methods for synthesizing this compound and its derivatives. This aligns with the broader trend in modern chemistry to reduce environmental impact. mdpi.com

One promising avenue is the exploration of direct synthesis methods. The direct process, historically used for methylchlorosilanes, involves reacting metallurgical silicon directly with an organic halide. mdpi.com Adapting this methodology for thexyl chloride could potentially offer a more atom-economical route. However, significant research would be needed to develop suitable catalysts and optimize reaction conditions for the bulkier thexyl group.

Another sustainable strategy involves circumventing the use of chlorosilanes altogether in subsequent reactions. For example, the catalytic dehydrocoupling of silanes and amines to form Si-N bonds is being investigated as a sustainable replacement for traditional methods that use chlorosilanes and generate ammonium salt waste. rsc.org Future research could focus on creating thexylsilane (Thexyl-SiH₃) as a key intermediate, which could then be used in catalytic processes to form derivatives without halogenated byproducts. This approach would replace chlorine-based leaving groups with hydrogen, with the only byproduct being H₂. rsc.org

Advanced Materials Design Leveraging this compound as a Versatile Precursor

This compound is a valuable building block for the creation of advanced materials due to the distinct properties conferred by the thexyl group. Its role as a monomer, cross-linking agent, and surface modification agent is a major focus of materials science research.

In polymer chemistry, incorporating this compound into silicone polymers can significantly enhance their properties. The bulky thexyl group can increase the thermal stability of the polymer network and impart controlled hydrophobicity. This is critical for developing high-performance elastomers, resins, and fluids for demanding applications in the aerospace, automotive, and electronics industries.

A significant application lies in surface modification, where this compound is used to create hydrophobic self-assembled monolayers (SAMs). When exposed to a hydroxylated surface (like glass or silicon wafers), the Si-Cl bonds react to form a durable, covalently bonded layer. The large, nonpolar thexyl groups orient outwards, creating a highly water-repellent surface. This is crucial for applications in microelectromechanical systems (MEMS), anti-fouling coatings, and improving the biocompatibility of medical implants.

| Material Application | Role of this compound | Resulting Property/Function | Example Field of Use |

| High-Performance Silicone Polymers | Monomer / Cross-linking agent | Enhanced thermal stability, controlled hydrophobicity | Aerospace seals, electronic encapsulants |

| Hydrophobic Surface Coatings | Surface modification agent (precursor to SAMs) | Forms a water-repellent, self-assembled monolayer | Microelectronics, anti-icing surfaces, medical devices |

| Hybrid Organic-Inorganic Materials | Precursor to Thexyl-POSS | Improves compatibility between organic polymers and inorganic fillers | High-strength nanocomposites, advanced coatings |

| Catalyst Support Systems | Modifying agent for silica (B1680970) or alumina supports | Provides steric control over active sites, alters surface polarity | Heterogeneous catalysis |

Interdisciplinary Research at the Interface of Organosilicon Chemistry and Emerging Technologies

The field of organosilicon chemistry continues to expand and intersect with other scientific and technological domains. nih.gov this compound, with its unique blend of steric bulk and high reactivity, is well-suited for exploration in these emerging interdisciplinary areas.

In the field of microelectronics and semiconductor fabrication, the ability of this compound to form well-defined, hydrophobic monolayers is of great interest. These layers can act as anti-stiction coatings for MEMS devices, preventing component failure. They can also be investigated as dielectric layers or as surface passivation agents for quantum dots and other nanoscale electronic components.

In biotechnology and biomedical engineering, modifying surfaces with this compound can be used to control protein adsorption and bacterial adhesion. This is a critical step in developing more biocompatible medical implants, biosensors, and microfluidic "lab-on-a-chip" devices. The inert and hydrophobic nature of the thexyl-functionalized surface can reduce non-specific binding, leading to more accurate sensor readings and improved device performance.

Future research will likely see this compound and its derivatives employed in advanced manufacturing, such as 3D printing, to create specialty resins with high thermal stability and chemical resistance. The continued evolution of organosilicon chemistry will undoubtedly uncover new and unexpected applications for this versatile chemical building block. nih.gov

Q & A

Q. What metrics should be prioritized when comparing this compound’s performance to analogous chlorosilanes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.